molecular formula C23H24N2O B14400519 N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide CAS No. 89474-15-7

N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide

Cat. No.: B14400519
CAS No.: 89474-15-7
M. Wt: 344.4 g/mol
InChI Key: KDZAFKHYXPTXIG-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide is a complex organic compound that features a naphthalene ring, a phenylpiperidine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkyl halide.

    Formation of the Naphthalene Ring: The naphthalene ring is synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Coupling of the Naphthalene and Piperidine Rings: The naphthalene and piperidine rings are coupled through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(Naphthalen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure with a methyl group instead of a phenyl group.

    N-(Naphthalen-2-yl)-2-(4-ethylpiperidin-1-yl)acetamide: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

N-(Naphthalen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a compound of interest in medicinal chemistry.

Properties

CAS No.

89474-15-7

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-naphthalen-2-yl-2-(4-phenylpiperidin-1-yl)acetamide

InChI

InChI=1S/C23H24N2O/c26-23(24-22-11-10-19-8-4-5-9-21(19)16-22)17-25-14-12-20(13-15-25)18-6-2-1-3-7-18/h1-11,16,20H,12-15,17H2,(H,24,26)

InChI Key

KDZAFKHYXPTXIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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